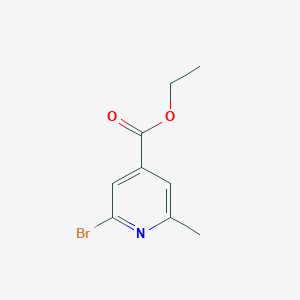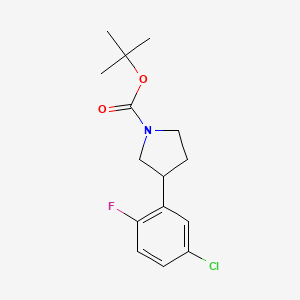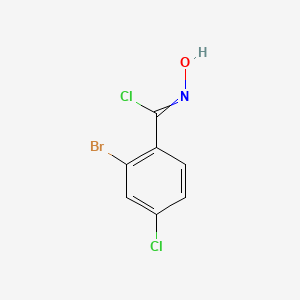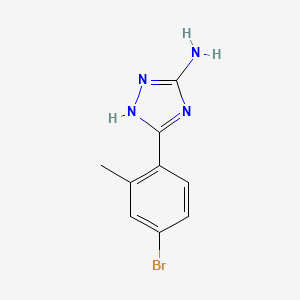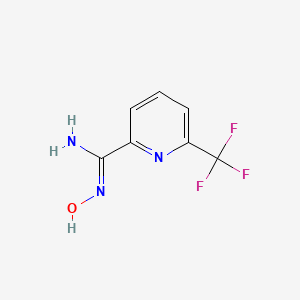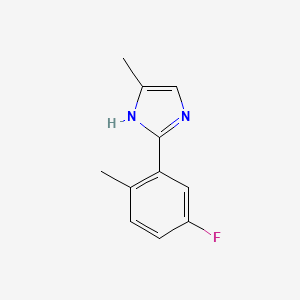![molecular formula C9H8N6S2 B13679867 7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)
7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization reactions: Formation of the triazolo[1,5-a][1,3,5]triazin ring system through cyclization of appropriate precursors.
Substitution reactions: Introduction of the methylthio and thiophen-2-yl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogen or sulfur atoms, altering the compound’s electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthetic intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological studies: Investigation of its potential as a drug candidate due to its heterocyclic structure.
Biological assays: Use in assays to study its interaction with biological targets.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide due to its bioactive nature.
Mechanism of Action
The mechanism of action for 5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Triazolotriazines: Compounds with similar core structures but different substituents.
Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.
Uniqueness
The uniqueness of 5-(Methylthio)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine lies in its specific combination of functional groups and heterocyclic structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8N6S2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
5-methylsulfanyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C9H8N6S2/c1-16-9-12-7(10)15-8(13-9)11-6(14-15)5-3-2-4-17-5/h2-4H,1H3,(H2,10,11,12,13,14) |
InChI Key |
FUFISPQNXGPPNN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=NN2C(=N1)N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



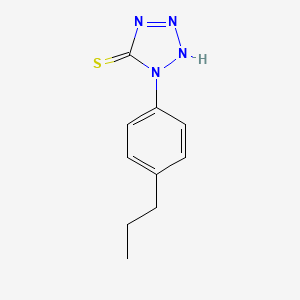
![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
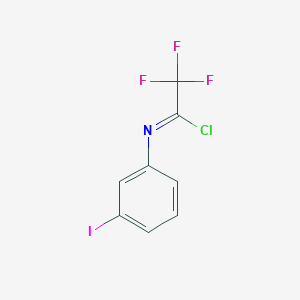

![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
